molecular formula C9H16N2O B1408924 1-Hexyl-1H-pyrazol-4-ol CAS No. 1597975-18-2

1-Hexyl-1H-pyrazol-4-ol

Cat. No.: B1408924
CAS No.: 1597975-18-2
M. Wt: 168.24 g/mol
InChI Key: HLUPQYYBUKTABC-UHFFFAOYSA-N
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Description

1-Hexyl-1H-pyrazol-4-ol is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This specific compound features a hexyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4. Pyrazoles are known for their versatility and are widely used in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-Hexyl-1H-pyrazol-4-ol can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hexylhydrazine with 1,3-diketones can yield the desired pyrazole derivative. Industrial production methods often involve multi-step processes, including the formation of intermediate compounds followed by cyclization and functional group modifications .

Chemical Reactions Analysis

1-Hexyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

1-Hexyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl group at position 4 plays a crucial role in these interactions, as it can form hydrogen bonds with amino acid residues in the enzyme’s active site. This binding can lead to the inhibition of enzyme activity and subsequent biological effects .

Comparison with Similar Compounds

1-Hexyl-1H-pyrazol-4-ol can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

1-hexylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-3-4-5-6-11-8-9(12)7-10-11/h7-8,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUPQYYBUKTABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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